molecular formula C10H14N2O B2443621 N-{4-[(Methylamino)methyl]phenyl}acetamide CAS No. 65542-25-8

N-{4-[(Methylamino)methyl]phenyl}acetamide

Cat. No.: B2443621
CAS No.: 65542-25-8
M. Wt: 178.235
InChI Key: IIULHCCNFWQUGI-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) Derivatives in Pharmaceutical Research

Acetamide derivatives represent a significant and versatile class of compounds in pharmaceutical research, demonstrating a wide array of biological activities. xisdxjxsu.asianih.gov The acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a common feature in many approved drugs. nih.gov This structural motif is valued for its ability to form hydrogen bonds, which can be crucial for the interaction of a drug molecule with its biological target, such as an enzyme or receptor. xisdxjxsu.asia

The flexibility in synthesizing derivatives of acetamide has allowed for the development of compounds with a broad spectrum of therapeutic applications. nih.gov These include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, analgesic, and anticancer agents. nih.gov The prevalence of the acetamide scaffold in both natural products and synthetic drugs underscores its importance in medicinal chemistry. nih.gov Researchers have extensively modified the acetamide core to optimize pharmacokinetic and pharmacodynamic properties, leading to the creation of numerous prodrugs and bioactive molecules. xisdxjxsu.asianih.gov

Structural Context of the Phenylacetamide Scaffold

The phenylacetamide scaffold, which is a key component of N-{4-[(Methylamino)methyl]phenyl}acetamide, consists of a phenyl group attached to an acetamide moiety. This framework is present in numerous compounds that have been investigated for their therapeutic potential. xisdxjxsu.asianih.gov The phenyl ring provides a rigid structure that can be readily functionalized with various substituents to modulate the compound's biological activity, solubility, and metabolic stability. nih.gov

The strategic placement of different chemical groups on the phenyl ring can lead to compounds with diverse pharmacological profiles. For instance, the introduction of specific substituents can enhance a compound's ability to bind to a particular biological target or alter its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The inherent versatility of the phenylacetamide scaffold makes it an attractive starting point for the design and synthesis of new drug candidates. xisdxjxsu.asianih.gov

Rationale for Academic Investigation of this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established importance of its constituent chemical features. The compound combines the well-regarded phenylacetamide core with a methylaminomethyl group. The presence of a secondary amine in this side chain introduces a basic center, which can significantly influence the compound's physicochemical properties, such as its solubility and potential to form salts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(methylaminomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)12-10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIULHCCNFWQUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65542-25-8
Record name N-{4-[(methylamino)methyl]phenyl}acetamide
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Structure Activity Relationship Sar Studies of N 4 Methylamino Methyl Phenyl Acetamide and Its Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of N-phenylacetamide derivatives is governed by a combination of structural features that constitute its pharmacophore. These key determinants are essential for molecular recognition and interaction with biological targets such as enzymes and receptors.

The N-Phenylacetamide Core: This fundamental scaffold is crucial for the activity of many compounds. The acetamide (B32628) group itself is a key structural element, with the amide linkage facilitating hydrogen bonding and other molecular interactions through its delocalized electrons. mdpi.com The nitrogen and carbonyl oxygen can act as hydrogen bond acceptors and the N-H group as a hydrogen bond donor, which are critical for anchoring the molecule within a biological target's binding site. The phenyl ring provides a hydrophobic surface for van der Waals or π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov

The Para-Substituted Phenyl Ring: The substitution pattern on the phenyl ring is a major determinant of both potency and selectivity. In the case of N-{4-[(Methylamino)methyl]phenyl}acetamide, the substituent is at the para-position. This position often allows the substituent to extend into a specific sub-pocket of a binding site without causing steric hindrance.

The (Methylamino)methyl Group: This substituent contains a basic secondary amine. Such groups are pivotal in many pharmacologically active molecules, particularly those targeting monoamine transporters or certain receptors. nih.govnih.gov The nitrogen atom can be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a binding pocket. This feature significantly influences the compound's solubility, cell permeability, and binding affinity. nih.gov

In studies of anticonvulsant α-substituted acetamido-N-benzylacetamide derivatives, a putative pharmacophore was identified consisting of a vicinal diamine linkage, an oxygen atom on the ethylene chain bridging two amino groups, and an aromatic ring one carbon removed from an amide group. cdnsciencepub.com This highlights the importance of the spatial arrangement of aromatic rings, amide groups, and nitrogen atoms for biological activity.

Positional and Electronic Effects of Substituents on Activity

The nature and position of substituents on the N-phenylacetamide scaffold dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Positional Effects: The location of a substituent on the phenyl ring (ortho, meta, or para) is critical. As noted in studies on various N-phenylacetamide analogues, para-substitution is common in active compounds. For instance, in a series of antibacterial N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substitutions were explored at the para-position of a phenyl ring. mdpi.com Similarly, in a study of anticancer 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, various substituents were placed on the second phenyl ring, and their positions influenced cytotoxicity. nih.gov

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl, -F)—alters the electron density of the aromatic ring and the acidity of the amide N-H group. This can profoundly impact binding affinity.

Electron-Withdrawing Groups: In some series, electron-withdrawing groups enhance activity. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives bearing a nitro group (a strong electron-withdrawing group) showed higher anticancer cytotoxicity than those with a methoxy group (an electron-donating group). nih.gov

Electron-Donating Groups: Conversely, in other contexts, electron-donating groups may be favorable. The (methylamino)methyl group in this compound is generally considered electron-donating, which would increase the electron density of the phenyl ring.

The following table, adapted from a study on antibacterial N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives, illustrates how different substituents on an aryl ring (R) affect the antibacterial activity (EC₅₀) against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com

Compound IDSubstituent (R)EC₅₀ (µM) against Xoo
A₁4-F156.7
A₃3,4-diF>500
A₄4-Cl194.2
A₁₁4-CH₃209.6
A₁₂H255.4

This data shows that a para-fluoro substituent (A₁) resulted in the highest potency (lowest EC₅₀ value) in this specific series. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net These models use molecular descriptors—numerical values that describe properties like topology, electronic distribution, and hydrophobicity—to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been successfully applied to series of acetamide derivatives to guide the design of more potent molecules.

Anticonvulsant Benzylacetamides: Several QSAR studies have been performed on α-substituted acetamido-N-benzylacetamide derivatives for their anticonvulsant activity. cdnsciencepub.comresearchgate.netkg.ac.rs One study established a model for the maximal electroshock seizure (MES) test, identifying seven key properties: the Wiener index (a topological descriptor), the mean information index on atomic composition, partial charges on specific atoms, the number of hydrogen bond donors and acceptors, and the partition coefficient (lipophilicity). cdnsciencepub.com Another analysis of 51 benzylacetamide derivatives produced a high-quality predictive model (R²cal = 0.888, R²val = 0.814) by combining 2D and 3D descriptors, highlighting the importance of electronic and topologic features. kg.ac.rs A later study achieved a model with a correlation coefficient (R²) of 0.98 using descriptors selected by a genetic algorithm. researchgate.net

Carbonic Anhydrase Inhibitors: A 2D-QSAR study was conducted on N-phenylacetamide-based sulphonamides as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. These models help elucidate the structural features that control inhibitory activity and can be used to predict the potency of new derivatives. nih.gov

MAO Inhibitors: QSAR models have been developed for phenoxy acetamide derivatives as monoamine oxidase (MAO) inhibitors. One study revealed that activity was primarily influenced by steric parameters (such as molecular weight and principal moment of inertia) and thermodynamic parameters (like heat of formation). researchgate.net

The following table summarizes the findings from representative QSAR studies on acetamide analogues.

Compound ClassBiological ActivityKey Descriptor TypesModel Significance (Example)Reference
α-substituted acetamido-N-benzylacetamidesAnticonvulsantTopological, Electronic, PhysicochemicalR²adj = 0.77 cdnsciencepub.com
Acetamido-N-benzylacetamide derivativesAnticonvulsant2D (Topological) and 3D (Gateway)R²cal = 0.888 kg.ac.rs
Isatin N-phenylacetamide sulphonamidesCarbonic Anhydrase Inhibition2D DescriptorsValidated models for hCA IX and XII nih.gov
Phenoxy acetamide derivativesMAO-A InhibitionSteric, Thermodynamicr²pred = 0.764 researchgate.net

These studies collectively demonstrate that the biological activities of compounds structurally related to this compound are highly amenable to QSAR modeling. While no model exists for this specific compound, the descriptors identified in these analogous series—related to size, shape, electronic properties, and lipophilicity—would be the logical starting point for developing a predictive QSAR model for its derivatives.

Mechanisms of Action and Molecular Target Identification

Elucidation of Molecular Targets and Pathways

There are no available studies that have successfully identified and validated the specific molecular targets with which N-{4-[(Methylamino)methyl]phenyl}acetamide interacts. Consequently, the biological pathways it may modulate remain unknown.

Investigation of Binding Modes and Molecular Interactions

Without identified molecular targets, there is no information on the binding modes or the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, that this compound might form with a biological receptor or enzyme.

Analysis of Downstream Signaling Events

The downstream signaling events that may be triggered or inhibited by this compound have not been characterized. Research into its effects on intracellular signaling cascades, protein phosphorylation, gene expression, or other cellular responses is not present in the available literature.

Pathway Mapping and Network Analysis

Comprehensive pathway mapping and network analysis, which would integrate data on drug-target interactions, signaling pathways, and cellular responses, has not been performed for this compound.

Analytical Methodologies for Research and Quality Control

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical assessment of N-{4-[(Methylamino)methyl]phenyl}acetamide, enabling the separation of the primary compound from reactants, byproducts, and degradation products. The selection of a specific chromatographic technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC is particularly well-suited for this purpose. In this modality, a non-polar stationary phase is paired with a polar mobile phase.

A typical HPLC method for this compound would employ a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate, with pH adjusted by formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV-Vis spectrophotometer, typically at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is invaluable for the detection and quantification of trace levels of this compound and its impurities. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for ionization and analysis.

Electrospray ionization (ESI) is a common ionization source for this type of molecule, typically operating in positive ion mode to protonate the amine functionalities. The mass spectrometer can be operated in full scan mode to identify unknown components or in Multiple Reaction Monitoring (MRM) mode for targeted quantitative analysis. nih.govnih.govresearchgate.net In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing a high degree of specificity and reducing background noise. nih.govnih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for this compound

ParameterCondition
LC System UPLC/HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Specific fragment of the parent compound

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can be employed to make it amenable to GC-MS analysis. Derivatization with silylating agents, for instance, can increase the volatility and thermal stability of the molecule.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification. GC-MS is particularly useful for identifying volatile impurities and residual solvents from the synthesis process. lgcstandards.com

Quantitative Analysis and Method Validation for Research Samples

For the reliable quantification of this compound in research samples, the chosen analytical method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijprajournal.com Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.com

Specificity ensures that the signal measured is from the analyte of interest and not from any interfering substances.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results to the true value.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Impurity Profiling and Characterization in Research Syntheses

Impurity profiling is the identification and quantification of all potential impurities in a substance. In the context of research synthesis of this compound, impurities can arise from starting materials, intermediates, byproducts of the reaction, and degradation products. A thorough understanding of the synthetic route is essential for predicting potential impurities.

Chromatographic techniques such as HPLC and LC-MS/MS are instrumental in impurity profiling. lgcstandards.com These methods can separate the main compound from its impurities, allowing for their detection and quantification. For the structural characterization of unknown impurities, preparative HPLC can be used to isolate them, followed by analysis using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. lgcstandards.com

Table 4: Potential Impurities in the Synthesis of this compound

Compound NamePotential Source
4-AminomethylanilineIncomplete methylation of the starting material
N-(4-formylphenyl)acetamideIncomplete reductive amination
N,N-dimethyl-p-toluidineOver-methylation or side reactions
Unreacted Starting MaterialsIncomplete reaction
Solvents and ReagentsResidual from the synthesis and purification process

By establishing a comprehensive impurity profile, researchers can optimize the synthetic process to minimize the formation of unwanted substances and ensure the production of high-purity this compound for subsequent studies.

Advanced Research Applications and Methodological Innovations

Utilization as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The design of an effective chemical probe requires a deep understanding of structure-activity relationships and the ability to rationally introduce modifications that confer desired properties, such as potency, selectivity, and the ability to be tagged for visualization or affinity purification.

The N-phenylacetamide core is a common feature in a variety of biologically active molecules. For instance, derivatives of this scaffold have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2), a key enzyme involved in cellular processes like cell cycle regulation and autophagy. researchgate.net Furthermore, 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives have been characterized as agonists of the human formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses. nih.gov

Given these precedents, N-{4-[(Methylamino)methyl]phenyl}acetamide could be envisioned as a foundational structure for the development of novel chemical probes. The methylamino group at the para position of the phenyl ring offers a site for chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin. Such tagged derivatives could be instrumental in target identification and validation studies, enabling researchers to visualize the subcellular localization of the compound's binding partners or to isolate and identify them from complex biological mixtures.

Moreover, the development of radiolabeled versions of N-phenylacetamide derivatives, such as N-methylated amides of SB366791 for visualizing the transient receptor potential cation channel subfamily V member 1 (TRPV1) via positron emission tomography (PET), highlights a sophisticated application for this class of compounds. nih.gov This suggests a potential trajectory for this compound to be developed into a PET radiotracer for in vivo imaging of its putative biological targets.

Table 1: Examples of N-Phenylacetamide Derivatives as Chemical Probes

Derivative Class Biological Target Research Application
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamides Human Sirtuin 2 (SIRT2) Inhibition of SIRT2 for studies on cell cycle and cancer. researchgate.net
2-(benzimidazol-2-ylthio)-N-phenylacetamides Formyl Peptide Receptor 1 (FPR1) Agonism of FPR1 to investigate inflammatory pathways. nih.gov
N-methylamide derivatives of SB366791 Transient Receptor Potential Cation Channel Subfamily V member 1 (TRPV1) Development of PET radiotracers for in vivo imaging. nih.gov

Application in Phenotypic Screening Platforms

Phenotypic screening is a powerful approach in drug discovery that involves testing a library of compounds for their ability to induce a desired change in a cellular or organismal phenotype, without a priori knowledge of the compound's molecular target. This strategy has seen a resurgence in recent years, as it can uncover novel biological pathways and first-in-class therapeutics.

The structural characteristics of this compound make it an attractive candidate for inclusion in phenotypic screening libraries. Its relatively low molecular weight and presence of hydrogen bond donors and acceptors are consistent with the general properties of druglike molecules.

Notably, high-throughput phenotypic screening has successfully identified acetamide-based compounds with potent antimalarial activity. biorxiv.orgbiorxiv.org These compounds were found to target the Plasmodium falciparum Na+ pump (PfATP4), a critical ion channel for the parasite's survival. biorxiv.orgbiorxiv.org The Medicines for Malaria Venture (MMV) has curated collections of compounds, such as the "Malaria Box" and "Pathogen Box," which include acetamide (B32628) derivatives that serve as valuable molecular probes for investigating neglected diseases. researchgate.netresearchgate.net

The inclusion of this compound and its close analogs in future phenotypic screening campaigns could lead to the discovery of novel biological activities across a wide range of disease models. For example, screening this compound in cancer cell lines could reveal selective cytotoxicity towards specific cancer types, while testing in neuronal models might uncover neuroprotective or neuroregenerative properties. The unbiased nature of phenotypic screening means that unexpected and potentially groundbreaking discoveries are always a possibility.

Table 2: Phenotypic Screening of Acetamide-Containing Compounds

Screening Campaign Disease Area Identified Target/Phenotype
Antimalarial High-Throughput Screening Malaria Inhibition of P. falciparum Na+ pump (PfATP4). biorxiv.orgbiorxiv.org
MMV Pathogen Box Neglected Tropical Diseases Perturbation of parasite Na+, pH, and volume. researchgate.net
NIH Molecular Libraries Screening Cancer Synthetic lethality with oncogenic H-Ras. google.com

Integration with Cheminformatics and Artificial Intelligence in Drug Discovery Research

Cheminformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets, the prediction of molecular properties, and the design of novel compounds with desired activities. These computational approaches rely on the availability of high-quality data and the development of robust predictive models.

The N-phenylacetamide scaffold has been the subject of several cheminformatics studies. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates with their inhibitory activity against carbonic anhydrase, an enzyme implicated in various diseases. nih.gov Such models are invaluable for guiding the optimization of lead compounds.

Furthermore, molecular docking studies have been employed to understand the binding interactions of N-phenylacetamide-incorporated 1,2,3-triazoles with the active site of fungal enzymes, providing a rational basis for their observed antifungal activity. rsc.orgrsc.org These computational insights can accelerate the design of more potent and selective inhibitors.

This compound can be readily integrated into these computational workflows. Its structure can be represented by a variety of molecular descriptors and fingerprints, which can then be used to train machine learning models to predict its biological activities, pharmacokinetic properties, and potential toxicities. As more experimental data on this compound and its analogs become available, these predictive models will become increasingly accurate and valuable.

Table 3: Cheminformatics and AI Applications for N-Phenylacetamide Derivatives

Computational Method Application Outcome
Quantitative Structure-Activity Relationship (QSAR) Optimization of carbonic anhydrase inhibitors. nih.gov Correlation of structural features with inhibitory activity. nih.gov
Molecular Docking Understanding antifungal activity. rsc.orgrsc.org Elucidation of binding interactions with fungal enzymes. rsc.orgrsc.org
in Silico ADME Studies Prediction of pharmacokinetic properties. researchgate.net Assessment of drug-likeness and potential liabilities. researchgate.net

Future Research Directions and Emerging Challenges

Exploration of Novel Therapeutic Areas

The structural features of N-{4-[(Methylamino)methyl]phenyl}acetamide, particularly the phenylacetamide core, suggest a strong potential for bioactivity across several therapeutic landscapes. Future research should prioritize a systematic exploration of these areas, leveraging insights from analogous compounds.

Oncology: The field of oncology presents a significant opportunity for investigation. Numerous phenylacetamide derivatives have been identified as potent anticancer agents, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of cell proliferation. researchgate.netnih.gov A particularly promising avenue is the investigation of this compound as a kinase inhibitor. The (methylamino)methyl)phenyl moiety is a key feature in VX-970 (M6620), a clinical-stage inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. nih.gov Furthermore, derivatives of 2-phenylacetamide have been developed as selective inhibitors of Aurora B kinase, another important target in cancer therapy. researchgate.netnih.gov Research into this compound could therefore focus on its potential to inhibit kinases involved in cell cycle regulation and DNA repair, which are often dysregulated in cancer. nih.gov

Neurological Disorders: There is a compelling rationale for evaluating this compound for activity in the central nervous system (CNS). Phenylacetamide derivatives have been successfully designed and synthesized as potential antidepressant agents. nih.gov Other related acetamide (B32628) compounds have been investigated for their anticonvulsant properties. nih.gov Given the global burden of neurological and psychiatric conditions, exploring the neuropharmacological profile of this compound could uncover novel therapeutic leads for conditions such as depression, epilepsy, or neurodegenerative diseases. nih.gov

Infectious Diseases: The acetamide scaffold is present in various antimicrobial agents. Research has demonstrated that N-phenylacetamide derivatives can possess significant antibacterial activity against various pathogens. mdpi.comnih.gov Additionally, other N-aryl acetamide compounds have been identified as having antimalarial properties. nih.gov A thorough screening of this compound against a panel of clinically relevant bacteria, fungi, and parasites could reveal potential applications in treating infectious diseases.

Development of Advanced Delivery Systems for Research Models

A significant hurdle in the preclinical development of novel compounds is achieving effective delivery to the target site in research models. The physicochemical properties of this compound will dictate the need for advanced delivery systems to enhance solubility, improve bioavailability, and enable targeted delivery.

Future research should focus on developing and evaluating various drug delivery platforms. These could include:

Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers can improve solubility, protect it from premature degradation, and allow for controlled release. This strategy can also be adapted to target specific tissues or cells.

Lipid-Based Carriers: Liposomes and solid lipid nanoparticles are effective for delivering both hydrophilic and hydrophobic compounds, and can enhance cellular uptake.

Polymer-Drug Conjugates: Covalently linking the compound to a polymer, such as polyethylene glycol (PEG), can increase its circulation half-life and reduce immunogenicity.

For potential applications in neurological disorders, overcoming the blood-brain barrier (BBB) is a major challenge. Delivery systems designed to facilitate BBB transport, such as nanoparticles coated with specific surfactants or targeting ligands, will be essential for evaluating the compound's efficacy in CNS models. The development of such systems is critical for obtaining accurate and reliable data in in vivo research settings.

Addressing Synthetic Efficiency and Sustainability in Research Scale-Up

As research progresses from initial screening to more extensive preclinical studies, the demand for larger quantities of this compound will increase. This necessitates the development of a synthetic route that is not only efficient and high-yielding but also sustainable and scalable.

Current laboratory-scale syntheses of related acetamide derivatives often rely on multi-step procedures that may not be suitable for large-scale production. nih.gov Future research in this area should focus on:

Green Chemistry Principles: Incorporating principles of green chemistry to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. mdpi.com

Catalytic Methods: Exploring novel catalytic systems, including biocatalysis (enzymatic catalysis), to replace stoichiometric reagents, thereby increasing atom economy and reducing environmental impact. mdpi.com

Process Optimization: Investigating alternative synthetic technologies such as microwave-assisted synthesis or continuous flow chemistry. Flow chemistry, in particular, offers advantages in safety, scalability, and process control for the sustainable synthesis of active pharmaceutical ingredients. mdpi.com

A thorough evaluation of the existing synthetic pathways and the exploration of innovative, greener alternatives will be crucial for ensuring a reliable and environmentally responsible supply of the compound for advanced research.

Collaborative Research Initiatives in Academic and Industrial Settings

The multifaceted research required to fully characterize a novel compound like this compound is often beyond the scope of a single research entity. Fostering collaborative initiatives between academic institutions and industrial partners is a powerful strategy to accelerate progress.

Such collaborations can take several forms:

Research Consortia: Establishing consortia that bring together academic experts in medicinal chemistry, pharmacology, and disease biology with industry partners who have expertise in drug development, screening, and commercialization. The Translational Kinase Tumor Inhibitor Discovery Consortium (TAKTIC) is one such successful model funded by the EU to target medically important kinases. technologynetworks.com

Open Access Compound Sharing: Pharmaceutical companies can accelerate academic research by providing access to proprietary compound libraries. The GSK Published Kinase Inhibitor Set (PKIS), for example, was created to catalyze research on untargeted protein kinases by making a large, annotated set of inhibitors widely available to academic collaborators. nih.govnih.gov

Integrated Drug Discovery Partnerships: Formal collaborations, such as the one between the Drug Discovery Unit (DDU) at the University of Dundee and GSK, have successfully advanced drug candidates from discovery into clinical trials for neglected diseases. biochemistry.org

These partnerships create a synergistic environment where academic innovation is coupled with industrial resources and development expertise. mdpi.com For a compound with potential applications in areas like kinase inhibition, leveraging such collaborative models will be essential for navigating the complex path from basic research to potential therapeutic application. biochemistry.org

Q & A

Q. What are the key synthetic routes for N-{4-[(Methylamino)methyl]phenyl}acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or acetylation of precursor amines. For example, N-(4-(methylamino)phenyl)acetamide can be synthesized by reacting 4-aminophenylmethylamine with acetic anhydride under controlled pH and temperature. Critical steps include purification via column chromatography and crystallization in ethanol to remove unreacted intermediates . Optimization involves adjusting stoichiometric ratios (e.g., excess acetic anhydride), reaction time (1–3 hours), and temperature (60–80°C). Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm methylamino and acetamide moieties (e.g., methyl singlet at δ ~2.1 ppm for the acetamide group and NH signals at δ ~5.5 ppm).
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., observed m/z 191.1 for [M+H]+) .
  • UV-Vis Spectroscopy : λmax ~255 nm in acetonitrile/water mixtures, useful for concentration determination .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O motifs) .

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (typically >200°C).
  • Long-term Storage : Store at -20°C in airtight containers with desiccants to prevent hydrolysis. Accelerated stability tests (40°C/75% RH for 6 months) assess degradation products via HPLC . Key degradation pathways include oxidation of the methylamino group and acetamide hydrolysis.

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reactivity with nitric oxide (NO)?

In a PBS/acetonitrile (1:2 v/v) system at pH 7.4, the methylamino group undergoes N-nitrosation with NO, yielding a nitroso derivative. Reaction progress is monitored via HPLC-MS, with quantification using external calibration curves. Control experiments (e.g., omitting NO or using scavengers like 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) confirm specificity. Reported yields reach 92%, but variations arise from NO concentration and reaction time .

Q. What computational strategies improve molecular docking accuracy for studying this compound’s interactions with biological targets?

Use the Glide XP scoring function , which incorporates:

  • Hydrophobic Enclosure : Evaluates lipophilic ligand-protein interactions.
  • Hydrogen-Bond Correlations : Assigns penalties for suboptimal geometries.
  • Water Desolvation Energy : Accounts for displacement of water molecules in binding pockets.
    For example, docking into cytochrome P450 enzymes requires protonation state adjustments (e.g., methylamino group at pH 7.4) and flexible side-chain sampling .

Q. How should researchers address contradictions in reported metabolic profiles of this compound?

Discrepancies may stem from:

  • Species-Specific Metabolism : Compare liver microsomes from rats vs. humans.
  • Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Advanced Detection : LC-HRMS identifies low-abundance metabolites (e.g., N-demethylated or hydroxylated derivatives). Cross-validate findings with isotopically labeled standards .

Q. What methods resolve crystallographic ambiguities in derivatives of this compound?

For structures like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, employ:

  • High-Resolution X-ray Diffraction : Resolve torsional angles (e.g., nitro group twist ~16.7° from the benzene plane).
  • Intermolecular Interaction Analysis : Identify hydrogen-bonding networks (e.g., C9–H9B⋯O3) and π-π stacking using software like Mercury .

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